1-[2-(4-tert-butylphenyl)-1H-indol-3-yl]-2-chloroethanone
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Overview
Description
1-[2-(4-tert-butylphenyl)-1H-indol-3-yl]-2-chloroethanone is a synthetic organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of a tert-butylphenyl group attached to the indole ring, along with a chloroethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-tert-butylphenyl)-1H-indol-3-yl]-2-chloroethanone typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-bromo-1H-indole and 4-tert-butylphenylboronic acid.
Vilsmeier Formylation: The 4-bromo-1H-indole undergoes Vilsmeier formylation to introduce a formyl group at the 3-position, resulting in the formation of 3-formyl-4-bromo-1H-indole.
Boc Protection: The formyl group is then protected using tert-butoxycarbonyl (Boc) to yield the N-Boc derivative.
Reduction: The aldehyde group is reduced to an alcohol using sodium borohydride (NaBH4) in methanol.
Protection of Alcohol: The alcoholic hydroxy group is protected with tert-butyldimethylsilyl chloride (TBSCl) in the presence of imidazole.
Introduction of Chloroethanone: The protected alcohol undergoes a reaction with chloroacetyl chloride in the presence of a base to introduce the chloroethanone moiety.
Deprotection: The final step involves deprotection of the Boc and TBS groups to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of more efficient catalysts, solvents, and purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-[2-(4-tert-butylphenyl)-1H-indol-3-yl]-2-chloroethanone can undergo various types of chemical reactions, including:
Substitution Reactions: The chloroethanone moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The indole ring can undergo oxidation and reduction reactions, leading to the formation of different indole derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted ethanone derivatives, while oxidation can produce indole-3-carboxylic acids.
Scientific Research Applications
1-[2-(4-tert-butylphenyl)-1H-indol-3-yl]-2-chloroethanone has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Mechanism of Action
The mechanism of action of 1-[2-(4-tert-butylphenyl)-1H-indol-3-yl]-2-chloroethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell growth, thereby exerting its effects on cellular processes .
Comparison with Similar Compounds
Similar Compounds
(E)-1,2-Bis(4-tert-butylphenyl)ethene: This compound has a similar tert-butylphenyl group but differs in its overall structure and reactivity.
4-tert-Butylacetophenone: Another compound with a tert-butylphenyl group, used in different chemical reactions and applications.
Uniqueness
1-[2-(4-tert-butylphenyl)-1H-indol-3-yl]-2-chloroethanone is unique due to the presence of both the indole ring and the chloroethanone moiety, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H20ClNO |
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Molecular Weight |
325.8 g/mol |
IUPAC Name |
1-[2-(4-tert-butylphenyl)-1H-indol-3-yl]-2-chloroethanone |
InChI |
InChI=1S/C20H20ClNO/c1-20(2,3)14-10-8-13(9-11-14)19-18(17(23)12-21)15-6-4-5-7-16(15)22-19/h4-11,22H,12H2,1-3H3 |
InChI Key |
KAEPSFZLGDBSMK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C(=O)CCl |
Origin of Product |
United States |
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